![molecular formula C14H12ClN3O5S B13393825 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13393825.png)
2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride is a complex organic compound with the molecular formula C14H12ClN3O5S. This compound is known for its unique chemical structure, which includes a sulfonyl chloride group, a nitrophenyl group, and a ureido linkage. It is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
The synthesis of 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-methyl-4-aminobenzenesulfonyl chloride with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like palladium on carbon, and nucleophiles like primary amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride involves its reactivity with various biological molecules. The sulfonyl chloride group can react with nucleophilic sites in proteins or enzymes, leading to the formation of covalent bonds and potential inhibition of enzyme activity. The nitrophenyl group may also participate in electron transfer reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-4-[3-(4-nitrophenyl)ureido]benzenesulfonyl chloride include other benzenesulfonyl chlorides and nitrophenyl derivatives. For example:
2-Methyl-4-[3-(3-nitrophenyl)ureido]benzenesulfonyl chloride: Similar structure but with a different position of the nitro group, leading to variations in reactivity and biological activity.
4-(3,3-Dimethyl-ureido)-2-methyl-benzenesulfonyl chloride: Contains a dimethyl-ureido group instead of a nitrophenyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research .
Properties
Molecular Formula |
C14H12ClN3O5S |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
2-methyl-4-[(4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C14H12ClN3O5S/c1-9-8-11(4-7-13(9)24(15,22)23)17-14(19)16-10-2-5-12(6-3-10)18(20)21/h2-8H,1H3,(H2,16,17,19) |
InChI Key |
GMZYOYACEIZLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


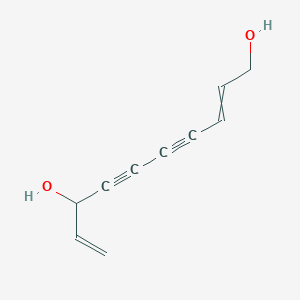

![methyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B13393757.png)
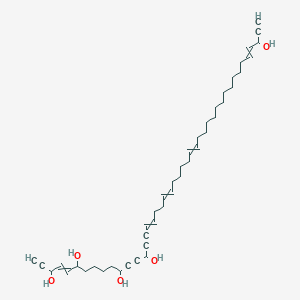
![2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B13393764.png)
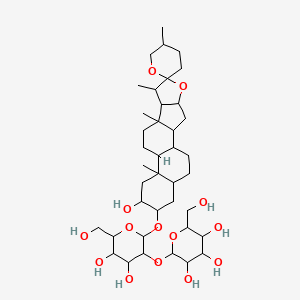

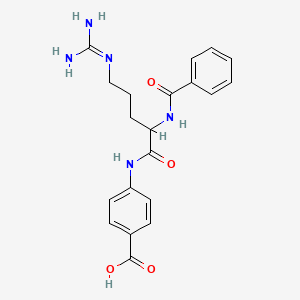

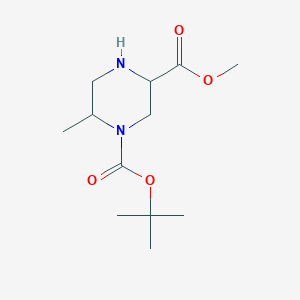
![Dipotassium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13393794.png)
![4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol](/img/structure/B13393799.png)
![1-[(Ethoxycarbonyl)oxy]ethyl 6-[2-amino(phenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13393821.png)
![(3-{[2-{1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid](/img/structure/B13393833.png)
